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Compound of Interest

Compound Name: cis-2-Buten-1-Ol

Cat. No.: B1594861

An In-depth Technical Guide on the Thermodynamic Properties of cis-Crotyl Alcohol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
cis-crotyl alcohol ((Z)-2-buten-1-ol). Due to a scarcity of direct experimental data in publicly
accessible literature, this document compiles critically evaluated data from established
databases, computational estimations, and detailed experimental protocols for the
determination of key thermodynamic parameters.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability,
reactivity, and behavior in chemical and biological systems. For drug development, these
properties can influence formulation, stability, and metabolic pathways.

Data Presentation

The following tables summarize the available physical and thermodynamic data for cis-crotyl
alcohol. It is important to note that many of the standard state thermodynamic values are
derived from computational models due to the lack of published experimental results.

Table 1: Physical Properties of cis-Crotyl Alcohol
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Property Value Source
Molecular Formula CaHsO [1]
Molecular Weight 72.1057 g/mol [1]

CAS Number 4088-60-2 [1]
Boiling Point 123.6 °C (396.75 K) [N/A]
Solubility in Water 1000 mg/mL [2]

Table 2: Calculated Standard Thermodynamic Properties of cis-Crotyl Alcohol at 298.15 K

Property Value Unit Source & Method
Standard Enthalpy of Cheméo (Joback

) -160.90 kJ/mol
Formation (Gas, AfH®) Method)

Standard Gibbs Free
Cheméo (Joback

Energy of Formation -73.80 kJ/mol
Method)
(AfG®)
Enthalpy of Cheméo (Joback
o 41.14 kJ/mol
Vaporization (AvapH®) Method)
Enthalpy of Fusion Cheméo (Joback
10.41 kJ/mol
(AfusH®) Method)

Note: The values in Table 2 are computationally estimated and should be used as
approximations in the absence of experimental data.

Table 3: Critically Evaluated Ideal Gas Thermodynamic Properties of cis-Crotyl Alcohol from
NIST/TRC Web Thermo Tables
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Temperature (K) Heat Capacity (Cp°) Entropy (S°) Enthalpy (H° - H%)
(J/mol-K) (J/mol-K) (kd/mol)

200 74.89 273.15 10.15
298.15 80.15 298.15 15.80
300 80.55 300.00 15.95
400 102.73 400.00 25.10
500 123.64 500.00 36.45
600 141.91 600.00 50.00
700 157.66 700.00 65.20
800 171.27 800.00 81.80
900 183.06 900.00 99.60
1000 193.30 1000.00 118.40

Source: Data points are from the critically evaluated NIST/TRC Web Thermo Tables (WTT).[3]
These values are for the ideal gas state.

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental
measurements. The following sections detail the standard methodologies for obtaining key
thermodynamic data for a flammable liquid like cis-crotyl alcohol.

Determination of Enthalpy of Combustion via Bomb
Calorimetry

The standard enthalpy of formation (AfH®) is often derived from the experimentally determined
enthalpy of combustion (AcH®). Bomb calorimetry is the primary technique for this
measurement.[4][5][6]

Objective: To measure the heat released during the complete combustion of a known mass of
cis-crotyl alcohol at constant volume.
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Apparatus:

e Oxygen bomb calorimeter (e.g., Parr type)
» Calorimeter bucket

o High-precision thermometer (+0.001 K)

« Ignition unit

o Pellet press (for solid standards)

o Crucible (platinum or nickel-chromium)

o Oxygen cylinder with pressure regulator

e Analytical balance (+0.0001 g)
Methodology:

o Calibration: The heat capacity of the calorimeter (Ccal) must be determined by combusting a
known mass of a standard substance with a certified enthalpy of combustion, such as
benzoic acid.[6]

o

A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the crucible.

o Afuse wire of known length is attached to the electrodes of the bomb head, with the wire
in contact with the pellet.

o The bomb is assembled, sealed, and purged of air. It is then filled with high-purity oxygen
to a pressure of approximately 30 atm.

o The bomb is placed in the calorimeter bucket, which is filled with a known mass of water
(e.g., 2000 g). The bucket is then placed inside the calorimeter jacket.

o The temperature of the water is monitored until a steady rate of change is observed (initial
period).
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o The sample is ignited. The temperature is recorded at regular intervals (e.g., every 30
seconds) as it rises to a maximum and then begins to cool (main and final periods).[4]

o The corrected temperature rise (AT) is calculated, accounting for heat exchange with the
surroundings.

o Ccal is calculated using the known energy of combustion of benzoic acid and the fuse
wire, and the measured AT.

o Combustion of cis-Crotyl Alcohol:
o A sample of cis-crotyl alcohol (a volatile liquid) is accurately weighed into the crucible.
o The procedure is repeated as for the benzoic acid standard.

o The total heat released (g_total) is calculated from Ccal and the corrected temperature
rise.

o The heat of combustion of cis-crotyl alcohol at constant volume (AcU) is calculated after
correcting for the heat released by the combustion of the fuse wire.

o The enthalpy of combustion at constant pressure (AcH®) is then calculated from AcU using
the relation AH = AU + An_gasRT, where An_gas is the change in the number of moles of
gas in the combustion reaction.

 Calculation of Enthalpy of Formation:

o The standard enthalpy of formation (AfH®) of cis-crotyl alcohol is calculated using Hess's
Law, from the balanced chemical equation for its combustion and the known standard
enthalpies of formation of COz and Hz0.

Determination of Heat Capacity and Entropy

The heat capacity (Cp) and standard entropy (S°) are determined by measuring the heat
required to raise the temperature of a sample.

Objective: To measure the heat capacity of cis-crotyl alcohol as a function of temperature and
to determine its standard entropy.
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Apparatus:

e Adiabatic scanning calorimeter or differential scanning calorimeter (DSC)

Methodology:

o Heat Capacity Measurement:

[e]

A known mass of cis-crotyl alcohol is sealed in a sample container.

o

The sample is cooled to a low temperature (e.g., near liquid nitrogen temperature).

[¢]

A series of small, precisely measured amounts of energy are supplied to the sample, and
the resulting temperature increase is measured under adiabatic conditions.

[¢]

The heat capacity (Cp) is calculated for each temperature step (Cp = dQ/dT).

[¢]

This process is repeated over the desired temperature range to obtain Cp as a function of
temperature.[7]

o Entropy Calculation:

[e]

The third law of thermodynamics states that the entropy of a perfect crystal at absolute
Zero is zero.

o The entropy of the substance at a given temperature T is determined by integrating the
heat capacity data from 0 Kto T.

o The calculation involves integrating Cp/T with respect to temperature.

o The entropies of any phase transitions (e.g., solid-solid, solid-liquid) that occur between 0
K and T must also be measured and included in the total entropy calculation.[3]

Visualization of Isomerization

The relationship between cis and trans isomers is a fundamental concept in chemistry, with
thermodynamic stability playing a key role in their relative abundance and reactivity. The
following diagram illustrates the energetic relationship between cis- and trans-crotyl alcohol.
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Caption: Energy profile for the cis-trans isomerization of crotyl alcohol.

This diagram illustrates that the cis isomer is generally at a higher energy level than the trans
iIsomer due to steric strain. The conversion between the two isomers requires surmounting an

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1594861?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

energy barrier, known as the activation energy, which corresponds to the transition state where
the p-orbital overlap of the double bond is temporarily broken. The difference in the energy
levels of the two isomers represents the enthalpy of isomerization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1594861?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4088602&Mask=80
https://srd.nist.gov/jpcrdreprint/1.555747.pdf
https://wtt-pro.nist.gov/error_500.html
https://www.docbrown.info/page06/alcohols4.htm
https://www.docbrown.info/page06/alcohols4.htm
https://www.docbrown.info/page06/alcohols4.htm
https://www.scirp.org/journal/paperinformation?paperid=144543
https://www.scirp.org/journal/paperinformation?paperid=144543
https://pmc.ncbi.nlm.nih.gov/articles/PMC12435974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12435974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12435974/
https://www.researchgate.net/publication/236171607_Heat_capacities_of_alkanols_Part_I_Selected_1-alkanols_C2_to_C10_at_elevated_temperatures_and_pressures
https://www.chemguide.co.uk/physical/entropy/deltag.html
https://www.benchchem.com/product/b1594861#thermodynamic-properties-of-cis-crotyl-alcohol
https://www.benchchem.com/product/b1594861#thermodynamic-properties-of-cis-crotyl-alcohol
https://www.benchchem.com/product/b1594861#thermodynamic-properties-of-cis-crotyl-alcohol
https://www.benchchem.com/product/b1594861#thermodynamic-properties-of-cis-crotyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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